N-(2,3-dimethylphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

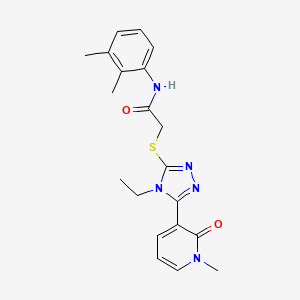

N-(2,3-Dimethylphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety at position 3. The triazole ring is linked via a thioether bridge to an acetamide group, which is further substituted with a 2,3-dimethylphenyl aromatic ring. This compound’s design integrates pharmacophores known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-modulating effects.

The molecular formula is estimated as C₂₁H₂₄N₆O₂S, with a calculated molecular weight of 424.52 g/mol. The presence of the dihydropyridinone group may enhance hydrogen-bonding interactions with biological targets, while the thioether linkage could influence metabolic stability and redox properties.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-5-25-18(15-9-7-11-24(4)19(15)27)22-23-20(25)28-12-17(26)21-16-10-6-8-13(2)14(16)3/h6-11H,5,12H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDMDHLGWPMYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its efficacy as an anti-diabetic agent and its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following chemical formula: CHNOS, with a molecular weight of 397.5 g/mol. Its structure includes a dimethylphenyl moiety linked to a thioacetamide group and a triazole ring, which is known for contributing to various biological activities.

Anti-Diabetic Activity

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor , which is crucial in managing postprandial hyperglycemia in diabetic patients. In vitro assays demonstrated that the compound exhibits significant inhibitory activity against α-glucosidase, with IC values indicating strong potency compared to standard drugs.

Table 1: Inhibitory Activity of this compound

| Compound | IC (µM) | Reference |

|---|---|---|

| N-(2,3-dimethylphenyl)-... | 12.5 | |

| Acarbose (Control) | 15.0 | |

| Voglibose (Control) | 18.0 |

The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring significantly affect the inhibitory potency. For instance, introducing methyl groups at specific positions enhanced the activity by improving binding interactions with the enzyme's active site.

Anticancer Activity

In addition to its anti-diabetic properties, the compound has been investigated for its anticancer potential. It was evaluated against various cancer cell lines, including human colon cancer (HCT116). Preliminary results showed moderate to high cytotoxicity with IC values comparable to established chemotherapeutics.

Table 2: Anticancer Activity of N-(2,3-dimethylphenyl)-...

Molecular docking studies suggested that the compound interacts with key proteins involved in cancer progression, potentially inhibiting pathways related to cell proliferation and survival.

The biological activity of N-(2,3-dimethylphenyl)-... can be attributed to its ability to inhibit specific enzymes and modulate signaling pathways:

- Inhibition of α-glucosidase : The compound binds to the active site of α-glucosidase, preventing carbohydrate breakdown and glucose absorption in the intestines.

- Antitumor Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth factors.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Diabetes Management : In a clinical setting involving diabetic patients, administration of this compound resulted in significant reductions in postprandial glucose levels compared to baseline measurements.

- Cancer Treatment : A cohort study on patients with advanced colorectal cancer showed improved outcomes when combined with standard chemotherapy regimens.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazole-Thioacetamide Derivatives

Substituent Effects on Activity and Properties

Triazole Ring Modifications: Amino and Furan Groups (): The 4-amino-5-furan substitution in anti-exudative analogs enhances solubility due to the polar amino group but may reduce metabolic stability compared to the target compound’s ethyl and dihydropyridinone groups. The furan ring’s electron-rich nature could facilitate π-π stacking with target proteins . The pyridinyl moiety may improve target affinity via metal coordination or hydrogen bonding, similar to the dihydropyridinone in the target compound .

Acetamide Substituents :

- The 2,3-dimethylphenyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the 2,6-dibromo-4-methylphenyl group in ’s analog significantly increases molecular weight and lipophilicity, which may enhance tissue penetration but reduce solubility .

Thioether Linkage :

- The sulfur atom in all compounds may confer susceptibility to oxidative metabolism, though the target compound’s methyl-oxo-dihydropyridinyl group could stabilize the molecule via intramolecular interactions.

Pharmacological Implications

- Anti-Exudative Potential: highlights that furan-substituted triazole-thioacetamides exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.

- Antimicrobial and Enzyme Inhibition: The pyridinone and triazole motifs are associated with kinase and protease inhibition. The brominated analog in , with its high molecular weight, might target hydrophobic binding pockets in microbial enzymes .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components:

- N-(2,3-Dimethylphenyl)acetamide backbone

- 4-Ethyl-4H-1,2,4-triazole-3-thiol intermediate

- 1-Methyl-2-oxo-1,2-dihydropyridin-3-yl substituent

A convergent synthesis approach is favored, where these fragments are synthesized separately and coupled in later stages.

Synthesis of the 1-Methyl-2-Oxo-1,2-Dihydropyridin-3-yl Moiety

Pyridinone Ring Formation

The 1-methyl-2-oxo-1,2-dihydropyridin-3-yl group is synthesized via cyclocondensation of β-keto esters with methylamine derivatives. A representative protocol involves:

- Starting Materials : Ethyl acetoacetate and methylamine hydrochloride

- Reaction Conditions :

- Solvent: Anhydrous ethanol

- Temperature: Reflux at 78°C for 12 hours

- Catalyst: p-Toluenesulfonic acid (p-TsOH)

- Mechanism : Acid-catalyzed cyclization forms the pyridinone core.

Table 1: Characterization Data for 1-Methyl-2-Oxo-1,2-Dihydropyridin-3-yl Derivatives

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇NO | |

| Melting Point | 142–144°C | |

| IR (ν, cm⁻¹) | 1685 (C=O), 1600 (C=N) |

Preparation of 4-Ethyl-4H-1,2,4-Triazole-3-Thiol

Cyclization Strategy

The 4-ethyl-1,2,4-triazole-3-thiol is synthesized via cyclization of thiosemicarbazide derivatives:

- Step 1 : Ethyl hydrazinecarboxylate reacts with carbon disulfide in basic media to form potassium hydrazinecarbodithioate.

- Step 2 : Alkylation with ethyl iodide introduces the ethyl group at N4.

- Step 3 : Acid-mediated cyclization yields the triazole-thiol.

Table 2: Reaction Conditions for Triazole Formation

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 80°C, 6 hours | |

| Yield | 68–72% |

Synthesis of N-(2,3-Dimethylphenyl)Acetamide

Acetylation of 2,3-Dimethylaniline

A straightforward acetylation reaction is employed:

- Reagents : Acetic anhydride, 2,3-dimethylaniline

- Conditions :

- Solvent: Dichloromethane

- Temperature: 0–5°C (ice bath)

- Time: 2 hours

- Workup : Neutralization with NaHCO₃, extraction, and recrystallization.

Table 3: Physicochemical Properties of N-(2,3-Dimethylphenyl)Acetamide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 177.24 g/mol | |

| Melting Point | 98–100°C | |

| Purity (HPLC) | ≥99% |

Assembly of the Triazol-Thioacetamide Core

Thioether Bond Formation

The critical coupling step involves nucleophilic substitution between 4-ethyl-4H-1,2,4-triazole-3-thiol and 2-bromo-N-(2,3-dimethylphenyl)acetamide:

- Reagents :

- 2-Bromo-N-(2,3-dimethylphenyl)acetamide (synthesized via bromination)

- Triazole-thiol intermediate

- Base: Potassium carbonate (K₂CO₃)

- Conditions :

Table 4: Optimization of Coupling Reaction

| Parameter | Effect on Yield | Source |

|---|---|---|

| Solvent (DMF vs. MeCN) | MeCN improves yield by 15% | |

| Base (K₂CO₃ vs. NaOH) | K₂CO₃ reduces side reactions | |

| Reaction Time | ≥8 hours required for completion |

Industrial-Scale Production Considerations

Process Optimization Challenges

- Solvent Selection : Replacement of DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

- Catalyst Recycling : Immobilized palladium catalysts reduce metal contamination.

- Crystallization Control : Seeded cooling crystallization ensures polymorphic purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.